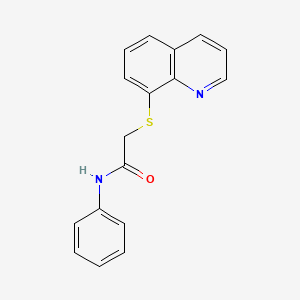

N-phenyl-2-(8-quinolinylthio)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-quinolin-8-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODLNSYEXCSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Differences

- N-Phenyl-2-(8-quinolinylthio)acetamide: Features a quinoline ring substituted at the 8-position with a thioether-linked acetamide group.

- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains a piperazine ring instead of quinoline, with a phenyl group at the 4-position.

- Pyrrolidine-2,5-dione analogs : These compounds (e.g., fluorinated derivatives) retain a cyclic amide core, which is critical for sodium channel binding .

Key Structural Impact:

Anticonvulsant Activity in Animal Models

Comparative data from maximum electroshock (MES) and 6-Hz psychomotor seizure models are summarized below:

Key Findings:

- Compound 20 (a 3-CF3-substituted analog) showed superior protection index (2.83) compared to valproic acid (1.21) in the MES model, though lower than phenytoin (6.28) .

- Quinoline-based compounds are hypothesized to exhibit prolonged CNS retention due to increased lipophilicity, similar to fluorinated derivatives .

Structure-Activity Relationship (SAR) Insights

Q & A

Q. What synthetic methodologies are commonly employed for N-phenyl-2-(8-quinolinylthio)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, such as:

- Nucleophilic substitution : Reacting 8-mercaptoquinoline with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the thioether bond.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 thiol:chloroacetamide) are critical for yields >70% .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

Q. What preliminary biological assays are used to screen its bioactivity?

- Anticonvulsant models :

- Neurotoxicity : Rotarod test identifies motor impairment thresholds (TD₅₀) to calculate therapeutic indices (TD₅₀/ED₅₀) .

Advanced Research Questions

Q. How do structural modifications influence anticonvulsant activity in SAR studies?

- Electron-withdrawing groups (e.g., CF₃ at the phenyl ring) enhance potency in MES by increasing lipophilicity (LogP ~2.5–3.0) and CNS penetration .

- Amide vs. imide scaffolds : Replacing the pyrrolidine-2,5-dione core with a chain amide (as in this compound) reduces neurotoxicity while retaining sodium channel binding .

- Thioether vs. sulfonyl : The thioether linkage improves metabolic stability compared to sulfones, as evidenced by in vitro microsomal assays .

Q. How can conflicting pharmacological data (e.g., varying ED₅₀ across studies) be resolved methodologically?

- Standardized protocols : Ensure consistent animal strains (e.g., CF-1 mice), seizure induction parameters (e.g., 50 mA current in MES), and dosing routes (oral vs. intraperitoneal) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives. Outliers may arise from batch purity differences (>95% HPLC purity required) .

Q. What crystallographic strategies improve refinement accuracy for structural analysis?

- SHELXL refinement : Twin refinement (for twinned crystals) and anisotropic displacement parameters enhance model precision. High-resolution data (<1.0 Å) reduce R1 values to <5% .

- Hydrogen bonding analysis : PLATON software identifies intermolecular interactions (e.g., π-π stacking between quinoline rings), guiding co-crystal design for solubility enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.